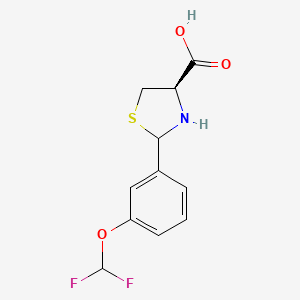
(4R)-2-(3-(difluoromethoxy)phenyl)thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-2-(3-(difluoromethoxy)phenyl)thiazolidine-4-carboxylic acid is a derivative of thiazolidine-4-carboxylic acid, which is a cyclic sulfur amino acid and a condensation product of cysteine and formaldehyde . The compound is characterized by the presence of a difluoromethoxy group attached to the phenyl ring, which is further linked to the thiazolidine ring at the second position. This compound is part of a broader class of thiazolidine derivatives that have been studied for various biological activities and potential clinical applications.
Synthesis Analysis
The synthesis of thiazolidine derivatives typically involves the condensation of an amino acid, such as cysteine, with an aldehyde or ketone. In the case of this compound, the synthesis would likely involve the reaction of cysteine with a difluoromethoxy-substituted benzaldehyde under acidic or basic conditions. The stereochemistry at the 4-position of the thiazolidine ring is crucial, as it can significantly affect the biological activity of the compound .
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives has been characterized using various techniques such as NMR, ESI-MS, and X-ray diffraction . These compounds can exist as zwitterions in the solid state, with the carboxylic group deprotonated and the thiazolidine nitrogen atom protonated. The stereochemistry of the substituents on the thiazolidine ring is important for the overall molecular conformation, which can influence the compound's physical and chemical properties .
Chemical Reactions Analysis
Thiazolidine derivatives can undergo a range of chemical reactions, including ring-opening to liberate cysteine or other biologically active molecules. The presence of substituents on the thiazolidine ring can affect the rate and mechanism of these reactions. For example, 2-substituted thiazolidine-4-carboxylic acids can act as prodrugs of L-cysteine, releasing the amino acid in vivo through nonenzymatic ring opening followed by solvolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives, such as solubility, stability, and dissociation constants, can be studied using techniques like potentiometric titration and HPLC. These properties are influenced by the size of the molecule, the presence and position of polar groups, and the nature of the substituents. For instance, the solubility of these compounds varies regularly with the molecular structure, while their stability can decrease in the order of carboxyl derivatives to alkyl, aryl, and dialkyl derivatives . The dissociation constant of the imino nitrogen is significantly affected by the character of the substituents, particularly aryl groups .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4R)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3S/c12-11(13)17-7-3-1-2-6(4-7)9-14-8(5-18-9)10(15)16/h1-4,8-9,11,14H,5H2,(H,15,16)/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKELJKCVNKLGPM-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=CC=C2)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC(=CC=C2)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

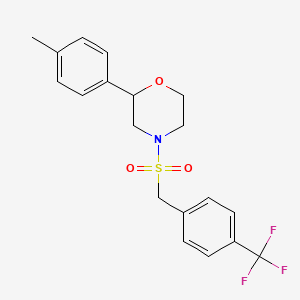
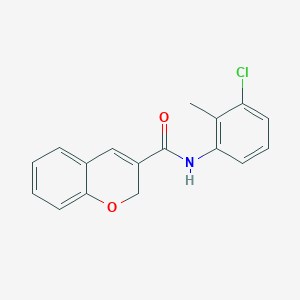
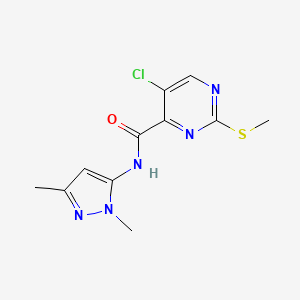
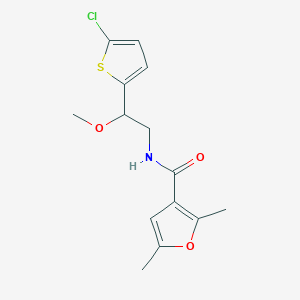
![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B3017791.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-(4-methylphenyl)butanamide](/img/structure/B3017792.png)
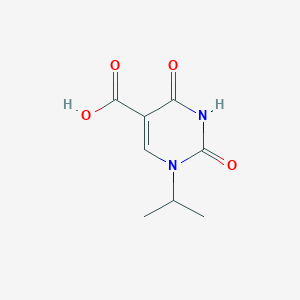

![Spiro[2.3]hexane-4-carboxylic acid](/img/structure/B3017801.png)
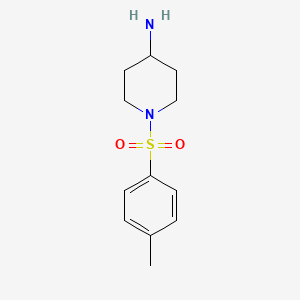
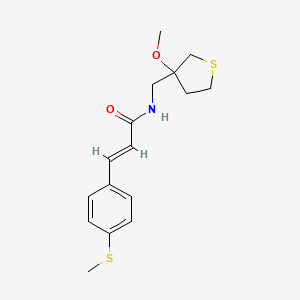
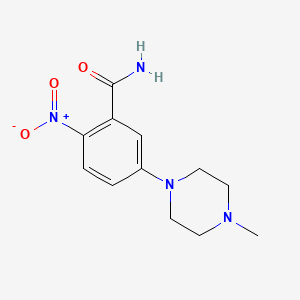
![(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3017807.png)
![2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B3017809.png)